molecular formula C8H9Br2NO2 B6600007 methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide CAS No. 2089377-32-0

methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide

Cat. No. B6600007
CAS RN: 2089377-32-0
M. Wt: 310.97 g/mol
InChI Key: PPIZSEBHGRIVIC-UHFFFAOYSA-N
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Description

Methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide, also known as 4-bromomethylpyridine-2-carboxylic acid methyl ester hydrobromide, is an organic compound that has been widely used in scientific research. It has been studied for its potential applications in a variety of fields, including chemistry, biochemistry, pharmacology, and medicine. This compound is a white crystalline powder that is soluble in water and other solvents. Its molecular formula is C7H8BrNO2 and its molecular weight is 246.07 g/mol.

Mechanism of Action

Methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide acts as an inhibitor of certain enzymes and proteins. It binds to the active site of the enzyme or protein and blocks the activity of the enzyme or protein. This inhibition can lead to a variety of effects, depending on the enzyme or protein that is inhibited.
Biochemical and Physiological Effects
Methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide has been studied for its potential to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is important for memory and learning. It has also been studied for its potential to act as a neurotransmitter modulator, which could be useful in the treatment of neurological disorders such as Alzheimer’s disease. Additionally, it has been studied for its potential to act as an inhibitor of certain proteins, such as tyrosine kinase, which is important for cell signaling.

Advantages and Limitations for Lab Experiments

Methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide has several advantages for use in laboratory experiments. It is relatively stable, which makes it easy to handle and store. It is also soluble in water and other solvents, which makes it easy to dissolve in solutions. Additionally, it is relatively inexpensive, which makes it an attractive option for use in laboratory experiments.
However, there are also some limitations to using this compound in laboratory experiments. It is toxic and can be dangerous if inhaled or ingested. Additionally, it can react with other compounds, which can lead to unexpected results. Therefore, it is important to be familiar with the compound and its potential reactions before using it in laboratory experiments.

Future Directions

Methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide has potential applications in a variety of fields, including chemistry, biochemistry, pharmacology, and medicine. Future research could focus on further exploring its potential to act as an inhibitor of certain enzymes, such as acetylcholinesterase, and its potential to act as a neurotransmitter modulator. Additionally, research could focus on exploring its potential to act as an inhibitor of certain proteins, such as tyrosine kinase, and its potential to act as an inhibitor of certain cancer cells. Additionally, research could focus on exploring its potential to act as an inhibitor of certain bacteria and viruses. Finally, research could focus on exploring its potential to act as an inhibitor of certain hormones, such as insulin.

Synthesis Methods

Methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide is synthesized through the reaction of methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromidelpyridine-2-carboxylic acid and methyl ester hydrobromide in an organic solvent. The reaction is carried out at a temperature of 100-110°C for 1-2 hours. The reaction yields a white crystalline powder that is soluble in water and other solvents.

Scientific Research Applications

Methyl 4-(bromomethyl)pyridine-2-carboxylate hydrobromide has been used in a variety of scientific research applications. It has been studied for its potential to act as an inhibitor of certain enzymes, such as acetylcholinesterase, which is important for memory and learning. It has also been studied for its potential to act as a neurotransmitter modulator, which could be useful in the treatment of neurological disorders such as Alzheimer’s disease. Additionally, it has been studied for its potential to act as an inhibitor of certain proteins, such as tyrosine kinase, which is important for cell signaling.

properties

IUPAC Name

methyl 4-(bromomethyl)pyridine-2-carboxylate;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2.BrH/c1-12-8(11)7-4-6(5-9)2-3-10-7;/h2-4H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIZSEBHGRIVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CC(=C1)CBr.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(bromomethyl)picolinate hydrobromide

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